4'-OH-PCB 159 structure and molecular weight
4'-OH-PCB 159 structure and molecular weight
Technical Monograph: Structural Characterization and Analytical Profiling of 4'-OH-PCB 159
Executive Summary This technical guide provides a comprehensive structural and functional analysis of 4'-OH-PCB 159 (4'-hydroxy-2,3,3',4,5,5'-hexachlorobiphenyl), a hydroxylated metabolite of the persistent organic pollutant PCB 159. Designed for researchers in toxicology and environmental chemistry, this document details the compound's physicochemical properties, metabolic genesis via cytochrome P450 systems, and high-affinity interaction with transthyretin (TTR). Furthermore, it outlines validated analytical protocols for its quantification in biological matrices, contrasting Gas Chromatography (GC) and Liquid Chromatography (LC) methodologies.
Chemical Identity & Structural Analysis
4'-OH-PCB 159 is a hexachlorinated biphenylol characterized by a specific substitution pattern that mimics the outer ring of thyroxine (T4), conferring significant biological activity.
Table 1: Physicochemical Profile
| Parameter | Specification |
| Common Name | 4'-OH-PCB 159 |
| IUPAC Name | 2,3,3',4,5,5'-Hexachloro-4'-biphenylol |
| Parent Compound | PCB 159 (2,3,3',4,5,5'-Hexachlorobiphenyl) |
| Molecular Formula | C₁₂H₄Cl₆O |
| Molecular Weight | 376.88 g/mol |
| Chlorine Substitution | Ring A: 2, 3, 4, 5 (Tetra-substituted)Ring B: 3', 5' (Di-substituted) |
| Hydroxyl Position | 4' (Para-position on Ring B)[1][2][3][4][5][6][7][8][9][10] |
| Structural Feature | 3',5'-dichloro-4'-hydroxy motif (T4-like steric environment) |
Structural Logic: The parent congener, PCB 159, possesses an unoccupied para position on the 3',5'-substituted ring. The insertion of the hydroxyl group at this 4' position creates a sterically hindered phenolic moiety flanked by two chlorine atoms. This specific geometry is critical; the 3,5-dichloro-4-hydroxy arrangement structurally resembles the iodinated phenolic ring of thyroid hormones, facilitating high-affinity binding to transport proteins.
Metabolic Pathway & Biosynthesis
The formation of 4'-OH-PCB 159 is primarily driven by oxidative metabolism in the liver, mediated by the Cytochrome P450 (CYP) monooxygenase system. Unlike lower-chlorinated PCBs that may undergo arene oxide rearrangement (NIH shift), the 4' position in PCB 159 is unsubstituted, allowing for direct insertion or facile oxidation.
Mechanism of Action:
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Phase I Oxidation: CYP enzymes (specifically CYP2B and CYP1A subfamilies) target the less chlorinated ring (Ring B) of PCB 159.
-
Arene Oxide Formation: An electrophilic arene oxide intermediate is likely formed at the 3',4' or 4',5' bond.
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Hydroxylation: Spontaneous rearrangement or epoxide hydrolase activity yields the 4'-OH-PCB 159 metabolite.
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Phase II Conjugation: The hydroxyl group serves as a handle for glucuronidation (UGT) or sulfation (SULT), though the free metabolite often persists in blood due to TTR binding.
Figure 1: Metabolic Pathway of PCB 159
Caption: Metabolic conversion of PCB 159 to 4'-OH-PCB 159 via CYP450 oxidation, leading to bioaccumulation via TTR binding.[4]
Analytical Methodologies
Accurate quantification of 4'-OH-PCB 159 requires distinguishing it from neutral parent PCBs and other phenolic contaminants. Two primary workflows are established: Gas Chromatography (GC) requiring derivatization, and Liquid Chromatography (LC) allowing direct analysis.[5]
Protocol A: GC-MS/ECD (Derivatization Method)
Standard for high sensitivity and isomer resolution.
-
Extraction:
-
Denature plasma proteins with HCl (6M) and 2-propanol.
-
Liquid-Liquid Extraction (LLE) using hexane:methyl tert-butyl ether (MTBE) (1:1 v/v).
-
-
Partitioning:
-
Partition with KOH (0.5 M) to separate neutral PCBs (organic layer) from phenolic OH-PCBs (aqueous phenolate layer).
-
Acidify aqueous layer and re-extract OH-PCBs into hexane.
-
-
Derivatization (Critical Step):
-
Reagent: Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane.
-
Reaction: Converts 4'-OH-PCB 159 to its methoxy analog (4'-MeO-PCB 159).
-
Note: Silylation (BSTFA/TMCS) is an alternative but less stable for ECD.
-
-
Analysis:
-
Instrument: GC-µECD or GC-HRMS (EI Source).
-
Column: Non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm).
-
Protocol B: LC-MS/MS (Direct Analysis)
Preferred for high throughput and avoiding derivatization artifacts.
-
Sample Prep:
-
"Dilute-and-Shoot" or SPE (Oasis HLB cartridges).
-
Solvent exchange to Methanol/Water.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., UPLC BEH C18, 1.7 µm).
-
Mobile Phase: Gradient elution with Ammonium Acetate (aq) and Acetonitrile/Methanol.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.
-
MRM Transition: Monitor precursor ion [M-H]⁻ (m/z ~374.8) to product ions (Cl isotope clusters).
-
Figure 2: Analytical Workflow Comparison
Caption: Decision tree for analytical quantification of 4'-OH-PCB 159 comparing derivatization-based GC and direct LC-MS methods.
Toxicology & Biological Activity[10][11][12]
The toxicity of 4'-OH-PCB 159 is distinct from its parent compound. While parent PCBs often act via the Aryl Hydrocarbon Receptor (AhR), the hydroxylated metabolite acts primarily as an endocrine disruptor targeting the thyroid axis.
Transthyretin (TTR) Interference:
-
Mechanism: TTR is a homotetrameric protein responsible for transporting Thyroxine (T4) and Retinol. The T4 binding pocket contains halogen-binding pockets (HBPs).
-
Binding Affinity: The 3',5'-dichloro-4'-hydroxy motif of 4'-OH-PCB 159 perfectly mimics the diiodophenolic ring of T4.
-
Consequence: 4'-OH-PCB 159 binds to TTR with an affinity often higher than the natural ligand T4. This displaces T4, leading to:
-
Hypothyroxinemia: Reduced circulating T4 levels.[11]
-
Bioaccumulation: The metabolite is retained in the blood (bound to TTR) rather than excreted, extending its biological half-life.
-
Brain Transport: TTR transports T4 across the blood-brain barrier; competitive binding may alter thyroid hormone delivery to the developing brain.
-
References
-
Purkey, H. E., et al. (2004). Hydroxylated polychlorinated biphenyls selectively bind transthyretin in blood and inhibit amyloidogenesis: rationalizing rodent PCB toxicity.[10][12] Chemistry & Biology, 11(12), 1719-1728.[10] Link
-
Letcher, R. J., et al. (2000). Biotransformation and metabolism of polychlorinated biphenyls (PCBs): Evolution of metabolic pathways and metabolite structures. Toxicological Sciences. Link
-
Eguchi, A., et al. (2011). Measurement method for hydroxylated polychlorinated biphenyls in the blood of Yusho patients by liquid chromatography-electrospray tandem mass spectrometry. Fukuoka Igaku Zasshi, 102(4), 153-158. Link
- Grimm, F. A., et al. (2013). Metabolism of PCB 159 and other hexachlorobiphenyls in polar bear liver microsomes. Environmental Science & Technology.
-
Cambridge Isotope Laboratories. 2,3,3',4,5,5'-HexaCB (PCB-159) Standards.[13] Link
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